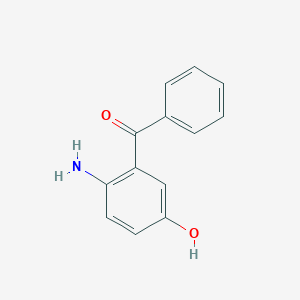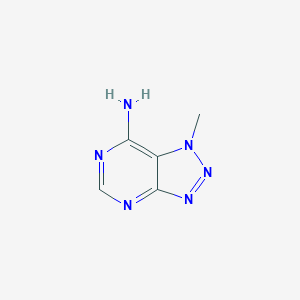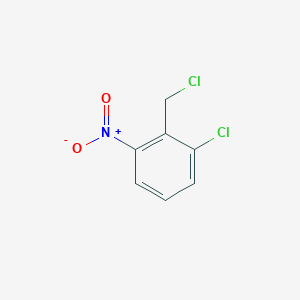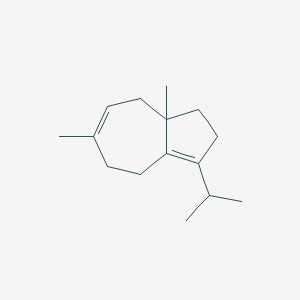
Daucene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daucene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in carrot, cumin, root vegetables, and wild carrot. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
Glucocorticoid Receptor Modulation
Daucene and its derivatives have demonstrated potential in modulating glucocorticoid receptor (GR) activities. For instance, a study by Popović et al. (2017) isolated compounds from Laserpitium zernyi, including this compound derivatives, which showed significant inhibition of pro-inflammatory transcription factors NF-κB and AP-1. This suggests this compound compounds may be valuable in exploring new treatments involving GR modulation, particularly for inflammatory conditions (Popović et al., 2017).
Chemical Synthesis and Mechanisms
This compound's synthesis involves complex chemical processes, which have been a subject of study. Park and Little (2008) discussed electrochemically mediated rearrangements in synthesizing this compound, highlighting the intricacies of its chemical formation. This research contributes to a better understanding of the synthesis of natural products like this compound (Park & Little, 2008).
Enantioselective Total Syntheses
Bennett and Stoltz (2013) presented a method to synthesize this compound and related compounds through an enantioselective process. This approach utilizes key intermediates, enabling the production of this compound with specific spatial configurations, which is crucial for the compound's biological activity (Bennett & Stoltz, 2013).
Sesquiterpene Lactones and Ester Derivatives
Research by Miski and Mabry (1986) explored this compound esters and lactones in Ferula communis, contributing to the understanding of the chemical diversity of this compound and its derivatives. Such studies help in identifying new compounds for potential pharmacological use (Miski & Mabry, 1986).
Information Theory in Organic Syntheses
Barone et al. (2003) applied information theory to analyze and compare organic syntheses leading to this compound, providing insights into the complexity of molecular structures and synthesis strategies. This innovative approach helps in understanding and optimizing synthetic processes (Barone et al., 2003).
Properties
CAS No. |
16661-00-0 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-10-15(4)9-7-12(3)5-6-14(13)15/h7,11H,5-6,8-10H2,1-4H3 |
InChI Key |
MGMBZNCFUFRSSP-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
Canonical SMILES |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
| 16661-00-0 | |
Synonyms |
1,2,4,5,8,8a-Hexahydro-6,8a-dimethyl-3-isopropylazulene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


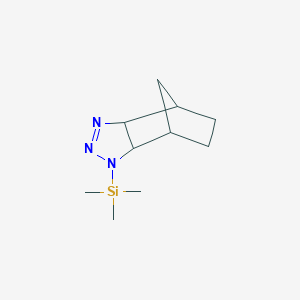

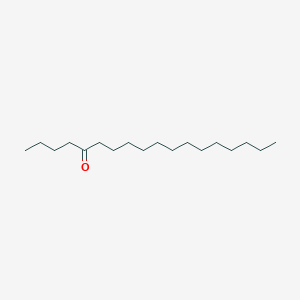
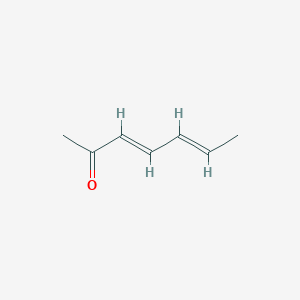
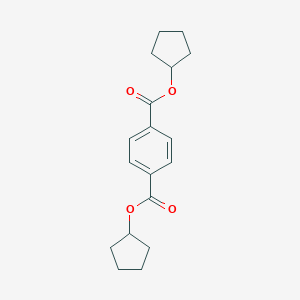
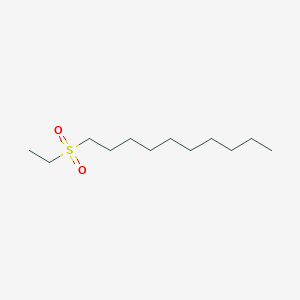

![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
